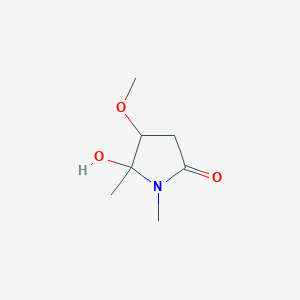
Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a benzamido group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with trifluoroacetic anhydride to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silica or SAFI (Silica-Alumina Framework Incorporation) may be employed to improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido or trifluoromethyl derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Wirkmechanismus
The mechanism of action of Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), reducing triglyceride synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate: shares similarities with other trifluoromethylated compounds, such as trifluoromethyl ketones and esters.
Ethyl eicosapentaenoic acid: Another ethyl ester with distinct biological activities.
Uniqueness
- The presence of the (Z)-configuration and the trifluoromethyl group makes this compound unique in its reactivity and potential applications. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, enhancing its suitability for various applications .
Eigenschaften
Molekularformel |
C13H12F3NO3 |
|---|---|
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C13H12F3NO3/c1-2-20-12(19)10(8-13(14,15)16)17-11(18)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,17,18)/b10-8- |
InChI-Schlüssel |
BUQWJERKQAFUTF-NTMALXAHSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C(F)(F)F)/NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(=CC(F)(F)F)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-](/img/structure/B14182431.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)


![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
![10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182452.png)


![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)



